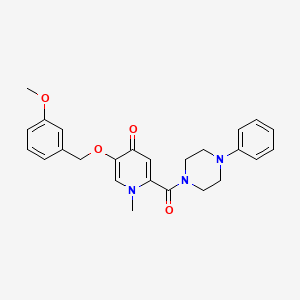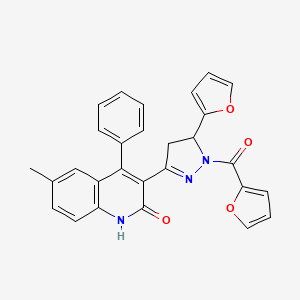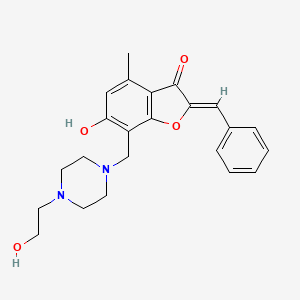![molecular formula C19H15N3O3 B2378628 N-(4-méthylpyridin-2-yl)-2-[5-(benzofuran-2-yl)-1,2-oxazol-3-yl]acétamide CAS No. 1105244-21-0](/img/structure/B2378628.png)
N-(4-méthylpyridin-2-yl)-2-[5-(benzofuran-2-yl)-1,2-oxazol-3-yl]acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.
Medicine
In medicine, the compound could be explored for its therapeutic potential, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, it might find applications in the development of new materials, such as polymers or as a catalyst in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of Benzofuran Moiety: Starting with a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran ring.
Isoxazole Ring Formation: This can be achieved through cycloaddition reactions involving nitrile oxides and alkynes.
Pyridine Ring Introduction: The pyridine ring can be introduced through various coupling reactions, such as Suzuki or Heck coupling.
Final Assembly: The final step involves the acylation of the intermediate compounds to form the desired acetamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.
Reduction: Reduction reactions could target the isoxazole ring or the acetamide group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Mécanisme D'action
The mechanism of action of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-chloropyridin-2-yl)acetamide
- 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-methoxypyridin-2-yl)acetamide
Uniqueness
The uniqueness of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide lies in its specific substitution pattern, which could confer unique chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-12-6-7-20-18(8-12)21-19(23)11-14-10-17(25-22-14)16-9-13-4-2-3-5-15(13)24-16/h2-10H,11H2,1H3,(H,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEHMLAEHZSULV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B2378560.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-[(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)amino]hexanoate](/img/structure/B2378563.png)


![N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2378568.png)
